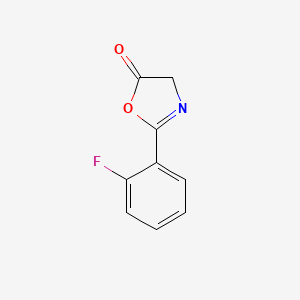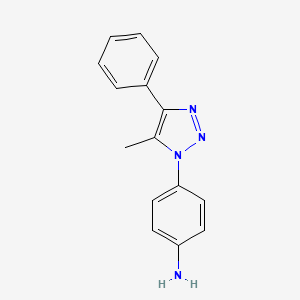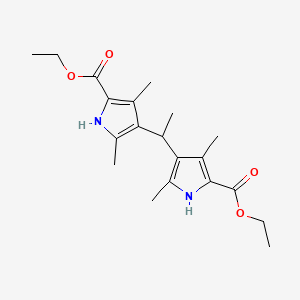
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-pyrrole-2-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a synthetic organic compound characterized by its unique structure, which includes two pyrrole rings connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine.
Formation of the Ethane Bridge: The ethane bridge is introduced by reacting the pyrrole rings with an appropriate ethane derivative under controlled conditions.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole derivatives with various substituents.
Applications De Recherche Scientifique
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,4’-(ethene-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate): Similar structure but with an ethene bridge instead of an ethane bridge.
Diethyl 4,4’-(propane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate): Similar structure but with a propane bridge.
Uniqueness
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is unique due to its specific ethane bridge, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.
Propriétés
Numéro CAS |
5432-35-9 |
|---|---|
Formule moléculaire |
C20H28N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ethyl 4-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)17-11(4)15(13(6)21-17)10(3)16-12(5)18(22-14(16)7)20(24)26-9-2/h10,21-22H,8-9H2,1-7H3 |
Clé InChI |
IZXQWLSNVFAETR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)C)C(C)C2=C(NC(=C2C)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


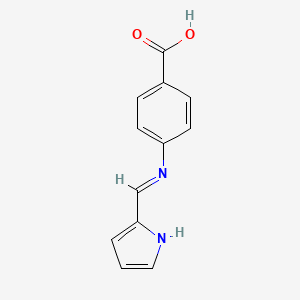
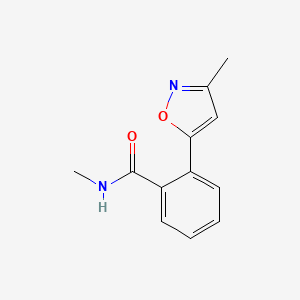
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
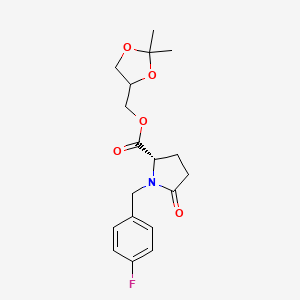

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
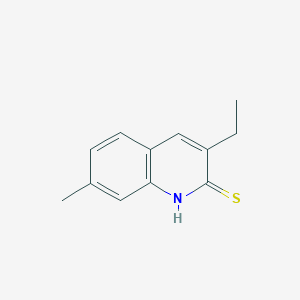
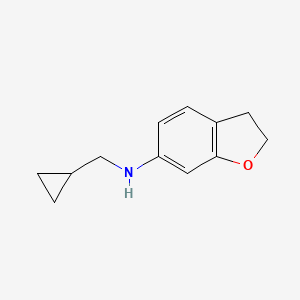


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
